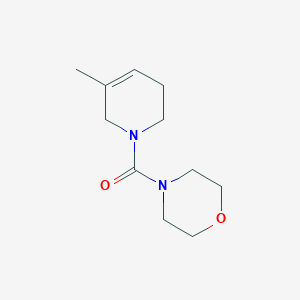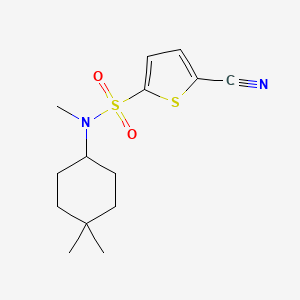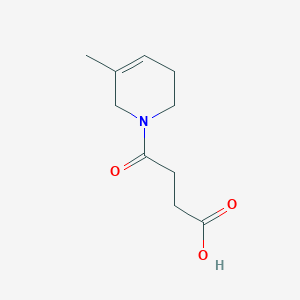
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone, also known as MMV008138, is a small molecule inhibitor that has been developed for the treatment of malaria. It is a promising drug candidate that has shown efficacy against multiple strains of the malaria parasite, including drug-resistant strains.
作用机制
The exact mechanism of action of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone is not fully understood. However, it is believed to target the Plasmodium falciparum proteasome, which is essential for the survival of the malaria parasite. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been shown to have low toxicity in both in vitro and in vivo studies. It does not affect the viability of human cells at concentrations that are effective against the malaria parasite. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has also been found to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone for lab experiments is its specificity for the malaria parasite. It does not affect the growth of other human pathogens or normal human cells. This makes it an ideal tool for studying the biology of the malaria parasite. However, one limitation of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the development and application of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone. One direction is to further optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the mechanism of action of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone in more detail, to better understand its interaction with the malaria parasite proteasome. Additionally, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone could be tested in combination with other anti-malarial drugs to improve its efficacy and reduce the risk of drug resistance. Finally, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone could be evaluated for its potential use in other parasitic diseases, such as leishmaniasis and trypanosomiasis.
合成方法
The synthesis of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone involves a series of chemical reactions that start with the condensation of 2-acetylpyridine with morpholine in the presence of a base to form the intermediate product. The intermediate is then reacted with methyl isocyanate in the presence of a catalyst to form the final product, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone. The overall yield of the synthesis is approximately 25%.
科学研究应用
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been extensively studied for its anti-malarial properties. It has been shown to inhibit the growth of multiple strains of the malaria parasite, including drug-resistant strains, in both in vitro and in vivo studies. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has also been found to have synergistic effects when combined with other anti-malarial drugs, such as artemisinin.
属性
IUPAC Name |
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-10-3-2-4-13(9-10)11(14)12-5-7-15-8-6-12/h3H,2,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSPDJZMSYYJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)

![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)

![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)

